![molecular formula C9H9BrClF B13546723 1-(3-Bromopropyl)-4-chloro-2-fluorobenzene](/img/structure/B13546723.png)
1-(3-Bromopropyl)-4-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C9H9BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-chloro-2-fluorobenzene followed by the introduction of a bromopropyl group. This can be achieved through a series of reactions including:
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Amines, thiols, and other substituted derivatives.
Oxidation Products: Alcohols and ketones.
Reduction Products: Alkanes.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile compound for substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a fluorine atom.
1-Bromo-3-phenylpropane: Lacks the chlorine and fluorine atoms, making it less reactive in certain substitution reactions.
1-Bromo-3-chloropropane: Similar but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 1-(3-Bromopropyl)-4-chloro-2-fluorobenzene is unique due to the presence of three different halogen atoms, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
BDTYPWKAZAGXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.